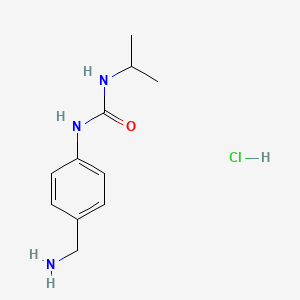

1-(4-(Aminomethyl)phenyl)-3-isopropylurea hydrochloride

Description

1-(4-(Aminomethyl)phenyl)-3-isopropylurea hydrochloride is a urea derivative featuring an isopropyl group and a 4-(aminomethyl)phenyl substituent. Urea derivatives are widely studied for their pharmacological properties, including kinase inhibition and enzyme modulation. This compound’s hydrochloride salt improves solubility, making it suitable for biological studies .

Properties

Molecular Formula |

C11H18ClN3O |

|---|---|

Molecular Weight |

243.73 g/mol |

IUPAC Name |

1-[4-(aminomethyl)phenyl]-3-propan-2-ylurea;hydrochloride |

InChI |

InChI=1S/C11H17N3O.ClH/c1-8(2)13-11(15)14-10-5-3-9(7-12)4-6-10;/h3-6,8H,7,12H2,1-2H3,(H2,13,14,15);1H |

InChI Key |

UOZYMZPMVHYMSR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC(=O)NC1=CC=C(C=C1)CN.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Aminomethyl)phenyl)-3-isopropylurea hydrochloride typically involves multiple steps. One common route includes the reaction of 4-(aminomethyl)phenyl isocyanate with isopropylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the temperature maintained at room temperature to slightly elevated levels. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography is common to achieve high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Aminomethyl)phenyl)-3-isopropylurea hydrochloride can undergo various chemical reactions, including:

Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form primary amines or other reduced derivatives.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Substitution: Reagents like nitric acid for nitration or bromine for bromination, often in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of primary amines.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

1-(4-(Aminomethyl)phenyl)-3-isopropylurea hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-(Aminomethyl)phenyl)-3-isopropylurea hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the isopropylurea moiety can interact with hydrophobic pockets in proteins. These interactions can modulate enzyme activity, signal transduction pathways, and cellular processes, leading to various biological effects.

Comparison with Similar Compounds

Structural Differences

| Feature | 1-(4-(Aminomethyl)phenyl)-3-isopropylurea Hydrochloride | 1-Isopropyl-3-(piperidin-4-yl)urea Hydrochloride |

|---|---|---|

| Core Structure | Urea backbone | Urea backbone |

| Substituent at Position 1 | 4-(Aminomethyl)phenyl group (aromatic with NH₂CH₂-) | Piperidin-4-yl group (saturated 6-membered ring) |

| Substituent at Position 3 | Isopropyl group | Isopropyl group |

| Ionization | Hydrochloride salt (enhanced aqueous solubility) | Hydrochloride salt |

The key distinction lies in the Position 1 substituent :

- The 4-(aminomethyl)phenyl group introduces aromaticity and a primary amine, enabling interactions with acidic residues in biological targets.

Hypothesized Pharmacological Properties

- This compound: Likely targets enzymes or receptors with aromatic-binding pockets (e.g., kinases, GPCRs). The aminomethyl group may facilitate covalent or ionic interactions.

- 1-Isopropyl-3-(piperidin-4-yl)urea Hydrochloride : The piperidine moiety could improve blood-brain barrier penetration, making it relevant for CNS-targeted therapies .

Physicochemical Properties (Theoretical)

| Property | This compound | 1-Isopropyl-3-(piperidin-4-yl)urea Hydrochloride |

|---|---|---|

| Molecular Weight | ~265 g/mol (estimated) | ~235 g/mol (reported in evidence) |

| LogP | ~1.5 (moderately lipophilic) | ~1.0 (lower lipophilicity due to piperidine) |

| Water Solubility | High (hydrochloride salt) | Moderate to high |

Research Findings and Limitations

Available Data

Gaps in Knowledge

- No direct biological activity data for this compound were found in the provided evidence.

- Comparative studies on aromatic vs. aliphatic substituents in urea derivatives remain sparse.

Biological Activity

1-(4-(Aminomethyl)phenyl)-3-isopropylurea hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant case studies.

This compound can be characterized by its molecular formula and a molecular weight of approximately 257.75 g/mol. The compound features a urea functional group, which is often linked to various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₈ClN₃O |

| Molecular Weight | 257.75 g/mol |

| Solubility | Soluble in water |

| Appearance | White to off-white powder |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that this compound may function as an inhibitor of certain protein kinases, thereby influencing various signaling pathways involved in cell proliferation and survival.

Key Mechanisms

- Inhibition of Kinases : The compound's structure suggests it may inhibit kinases that are critical for tumor growth and survival.

- Impact on Cell Signaling : By modulating kinase activity, it can alter downstream signaling pathways such as the MAPK/ERK pathway, which is essential for cell division and differentiation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro experiments have demonstrated its efficacy against various cancer cell lines, showing significant inhibition of cell proliferation.

- Case Study : In a study involving MCF7 breast cancer cells, treatment with the compound resulted in a dose-dependent reduction in cell viability, with an IC50 value observed at approximately 15 µM. This suggests a promising therapeutic application in breast cancer treatment.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has also been investigated for its anti-inflammatory effects. It appears to modulate inflammatory cytokine production, which could be beneficial in conditions characterized by chronic inflammation.

- Research Findings : A study reported that treatment with this compound led to a reduction in TNF-alpha levels in activated macrophages, indicating its potential use in inflammatory diseases.

Comparative Studies

Comparative studies with other similar compounds have been conducted to evaluate the relative efficacy and safety profiles of this compound.

Table 2: Comparative Efficacy

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| This compound | 15 | Anticancer |

| NVS-PAK1-1 | 11.9 | Anticancer |

| BJG-05-039 | 3 | PAK1-selective degrader |

Safety Profile

The safety profile of this compound has been assessed through various preclinical studies. It has shown a relatively low toxicity profile at therapeutic doses, although further clinical trials are necessary to establish comprehensive safety data.

- Toxicological Data : Preliminary data suggest that the compound may cause mild gastrointestinal disturbances at higher doses but is generally well tolerated.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.